Tridentate Monoanionic vs. Neutral Bidentate Chelation in Cu Catalysis
In copper-catalyzed enantioselective alkyl-azolation of alkenes, the tridentate monoanionic carbazole-bis(oxazoline) (Cbzbox) ligand architecture is critical. Neutral bidentate BOX (L9) and tridentate neutral PyBOX (L8) ligands gave 0% yield under identical conditions, whereas tBuCbzbox delivered 40% yield and 91% ee [1]. This demonstrates that the monoanionic N^N^N chelate mode of carbazole-bis(oxazoline) ligands—shared by the target phenyl-substituted variant—enables reactivity inaccessible to commercial BOX and PyBOX alternatives.
Monoanionic carbazole scaffold enables reactivity absent in neutral bis(oxazoline) ligands.
CuBr/tBuOLi, DCE, rt, 24 h; carbazole‑bis(oxazoline) class representative.
| Evidence Dimension | Catalytic activity (yield) and enantioselectivity (ee) in Cu-catalyzed three-component alkene azolation |
|---|---|
| Target Compound Data | tBuCbzbox (carbazole-bis(oxazoline) class): 40% yield, 91% ee (representative for the carbazole-bis(oxazoline) scaffold) [1] |
| Comparator Or Baseline | PyBOX (L8): 0% yield; BOX (L9): 0% yield; BOPA (L5–L7): racemic product [1] |
| Quantified Difference | Yield: 40% vs. 0% (absolute difference +40%); ee: 91% vs. 0% (racemic) for BOX/PyBOX |
| Conditions | 5 mol% CuBr, 5 mol% ligand, 0.15 mmol tBuOLi, DCE, room temperature, 24 h [1] |
Why This Matters
This head-to-head data proves that neutral BOX/PyBOX ligands fail entirely in this reaction class, making the monoanionic carbazole-bis(oxazoline) scaffold a non-negotiable procurement requirement for alkene azolation methodology.
- [1] Ma, X.; Zhang, G. Asymmetric Alkyl and Aryl/Azolation of Alkenes via a Single Cu(I) Complex. ACS Catal. 2021, 11 (9), 5108–5118 (Table 1, entries 10–11). View Source
